molecular formula C18H22N2O3S B2613305 N1-(2-methoxy-5-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309603-83-4

N1-(2-methoxy-5-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2613305
CAS RN: 2309603-83-4
M. Wt: 346.45
InChI Key: JWVHOCLWSKEDGA-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as MMTOX, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMTOX belongs to the class of oxalamide compounds and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Orexin receptors, particularly the Orexin-1 receptor, play a significant role in compulsive food consumption and binge eating behaviors. Research using various orexin receptor antagonists, including SB-649868, demonstrated that selective inhibition of the Orexin-1 receptor can reduce binge eating of highly palatable food in female rats without affecting standard food intake. This suggests that targeting the Orexin-1 receptor could be a novel approach for treating binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Novel Synthetic Methodologies

In the field of organic chemistry, novel synthetic approaches have been developed for the preparation of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, from specific precursors via rearrangement sequences. This methodology provides a new and efficient route for synthesizing oxalamide compounds, which could have implications for the synthesis of various bioactive molecules and potential therapeutic agents (Mamedov et al., 2016).

Angiotensin II Receptor Antagonism

Angiotensin II receptor antagonists, such as CS-866, have been studied for their selective inhibitory effects on the AT1 receptor, offering insights into the treatment of hypertension and cardiovascular diseases. The pharmacological evaluation of these compounds provides a basis for understanding their therapeutic potential and mechanism of action in modulating cardiovascular functions (Mizuno et al., 1995).

Chemotherapy and Pharmacokinetics

The pharmacokinetics and therapeutic potential of novel chemotherapy agents, such as TZT-1027, a dolastatin 10 derivative, have been explored in clinical settings. These studies assess dose-limiting toxicities, maximum tolerated doses, and therapeutic efficacy in treating advanced solid tumors, contributing to the development of more effective cancer treatments (de Jonge et al., 2005).

properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHOCLWSKEDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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